molecular formula C18H15F3N4O4S B11482357 3-(thiophen-2-yl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-(thiophen-2-yl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11482357
M. Wt: 440.4 g/mol
InChI Key: QNNMVOOHEXMKDB-UHFFFAOYSA-N
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Description

3-(thiophen-2-yl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 3-(thiophen-2-yl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps. The synthetic route may include the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the thiophene and trifluoromethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(thiophen-2-yl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials for organic electronics, such as organic field-effect transistors and organic light-emitting diodes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar compounds include other oxadiazole derivatives and thiophene-containing molecules. Compared to these compounds, 3-(thiophen-2-yl)-N-[2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)ethyl]-1,2,4-oxadiazole-5-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. Other similar compounds include:

  • 3-(thiophen-2-yl)-1,2,4-oxadiazole derivatives
  • Trifluoromethyl-substituted thiophenes
  • Oxadiazole-based pharmaceuticals

This compound’s unique combination of functional groups makes it a valuable target for further research and development in various scientific fields.

Properties

Molecular Formula

C18H15F3N4O4S

Molecular Weight

440.4 g/mol

IUPAC Name

3-thiophen-2-yl-N-[2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H15F3N4O4S/c19-18(20,21)11-3-1-4-12(9-11)28-10-14(26)22-6-7-23-16(27)17-24-15(25-29-17)13-5-2-8-30-13/h1-5,8-9H,6-7,10H2,(H,22,26)(H,23,27)

InChI Key

QNNMVOOHEXMKDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NCCNC(=O)C2=NC(=NO2)C3=CC=CS3)C(F)(F)F

Origin of Product

United States

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